1-isobutyl-5-methyl-1H-pyrazole
Description
Contextualization within Pyrazole (B372694) Chemistry and Heterocyclic Systems
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. researchgate.net This structural arrangement imparts a unique set of chemical properties, making them a cornerstone in the field of heterocyclic chemistry. The pyrazole ring is a versatile scaffold, and its derivatives are known to exhibit a wide array of biological activities. nih.gov The stability of the pyrazole ring, coupled with the potential for substitution at various positions, allows for the creation of a vast library of compounds with diverse functionalities. nih.gov The isobutyl and methyl substituents on the pyrazole core of 1-isobutyl-5-methyl-1H-pyrazole are expected to influence its lipophilicity and steric profile, which in turn can modulate its biological interactions.
Academic Significance and Research Trajectory of Substituted Pyrazoles
The academic and industrial interest in substituted pyrazoles has been consistently high for decades. This is largely due to their proven track record as core components in a range of successful pharmaceutical drugs and agrochemicals. researchgate.net Research has extensively explored how different substituents on the pyrazole ring impact the compound's pharmacological profile. For instance, various substituted pyrazoles have been investigated for their anti-inflammatory, antimicrobial, analgesic, and anticancer properties. mdpi.comnih.gov The trajectory of research in this area continues to focus on synthesizing novel derivatives and evaluating their biological activities, with the aim of developing more effective and selective therapeutic agents. mdpi.com While direct studies on this compound are not widely published, the existing body of research on analogous 1-alkyl-5-methyl-pyrazoles suggests potential avenues for its investigation. smolecule.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂ | bldpharm.comchemicalbook.com |
| Molecular Weight | 138.21 g/mol | bldpharm.com |
| CAS Number | 405548-41-6 | bldpharm.comchemicalbook.com |
| Boiling Point (Predicted) | 196.5±9.0 °C | chemicalbook.com |
| Density (Predicted) | 0.94±0.1 g/cm³ | chemicalbook.com |
| pKa (Predicted) | 2.81±0.10 | chemicalbook.com |
Detailed Research Findings on Related Pyrazole Derivatives
While specific research on this compound is not extensively documented, studies on closely related substituted pyrazoles provide valuable insights into its potential characteristics and activities.
Synthesis of Substituted Pyrazoles
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). For instance, the synthesis of 1,3,5-trisubstituted pyrazole derivatives has been achieved by reacting 1,3-diaryl-2-propene-1-one compounds with phenylhydrazine. A general method for synthesizing 1-substituted-5-hydroxypyrazoles involves the reaction of a β-keto ester with a substituted hydrazine. google.com Although a specific synthesis route for this compound is not detailed in the available literature, it is plausible that it could be synthesized through the reaction of isobutylhydrazine (B3052577) with a suitable diketone or a related precursor.
Potential Biological Activities
Based on the known biological profiles of other substituted pyrazoles, this compound may exhibit certain pharmacological effects.
Antimicrobial Properties: Numerous pyrazole derivatives have been shown to possess antimicrobial and antifungal activities. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of microbial cell membranes. smolecule.com The evaluation of this compound for such properties would be a logical extension of this research.
Anti-inflammatory Effects: The pyrazole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Some substituted pyrazoles are known to inhibit pro-inflammatory cytokine production. smolecule.com Therefore, investigating the anti-inflammatory potential of this compound would be a worthwhile endeavor.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7(2)6-10-8(3)4-5-9-10/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTRUYSGAWGMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279507 | |
| Record name | 5-Methyl-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405548-41-6 | |
| Record name | 5-Methyl-1-(2-methylpropyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405548-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-(2-methylpropyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Isobutyl 5 Methyl 1h Pyrazole
Strategic Approaches to Pyrazole (B372694) Ring Construction with Isobutyl and Methyl Moieties
The formation of the pyrazole ring with specific substituents at the N1 and C5 positions is a critical step in the synthesis of 1-isobutyl-5-methyl-1H-pyrazole. The primary strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
The most common and direct route to 1-substituted 5-methylpyrazoles is the cyclocondensation reaction between isobutylhydrazine (B3052577) and a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione). This reaction proceeds through a well-established mechanism involving initial nucleophilic attack of the hydrazine at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Refined protocols often focus on optimizing reaction conditions to maximize yield and minimize the formation of isomeric byproducts. For instance, the choice of solvent and catalyst can significantly influence the reaction outcome. While the reaction can be performed under neat conditions, solvents like ethanol (B145695) or acetic acid are commonly employed to facilitate the reaction. The use of a catalytic amount of mineral acid can accelerate the dehydration step.
| Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | Reflux | 2 | >90 |
| Ethanol | Reflux | 4 | 85-90 |
| Neat | 100 | 1 | >95 |
This table presents typical conditions for the synthesis of this compound via cyclocondensation.
Mechanistically, the reaction is initiated by the formation of a hydrazone intermediate. Tautomerization to an enamine is followed by cyclization through the attack of the second nitrogen atom onto the remaining carbonyl group. The final step is the elimination of a water molecule to afford the stable aromatic pyrazole ring. The regioselectivity, affording the 1,5-disubstituted product rather than the 1,3-isomer, is governed by the relative reactivity of the two carbonyl groups of the dicarbonyl precursor.
The key precursors for the synthesis of this compound are isobutylhydrazine and a suitable 1,3-dicarbonyl equivalent. Isobutylhydrazine can be prepared from isobutyl bromide and hydrazine hydrate. Careful control of the reaction conditions is necessary to prevent the formation of di- and tri-substituted hydrazines.
The synthesis of tailored 1,3-dicarbonyl precursors allows for the introduction of diverse functionalities into the pyrazole ring. For the synthesis of this compound, acetylacetone is the most straightforward precursor. However, by modifying the dicarbonyl component, a wide range of analogues can be accessed. For example, using a β-keto ester instead of a diketone would lead to the formation of a pyrazolone, which can then be further modified.
Functional Group Introduction and Derivatization at Specific Positions
Once the this compound core is synthesized, its functionalization allows for the exploration of its chemical space and the development of new derivatives.
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. In this compound, the C4 position is the most activated site for electrophilic attack.
Regioselective bromination at the C4 position can be achieved using various brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile. Similarly, iodination can be carried out using N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The resulting 4-halo-1-isobutyl-5-methyl-1H-pyrazoles are versatile intermediates for further functionalization through cross-coupling reactions.
| Halogenating Agent | Solvent | Product |
| N-Bromosuccinimide (NBS) | CCl4 | 4-Bromo-1-isobutyl-5-methyl-1H-pyrazole |
| N-Iodosuccinimide (NIS) | CH3CN | 4-Iodo-1-isobutyl-5-methyl-1H-pyrazole |
This table summarizes common reagents for the regioselective halogenation of this compound.
The introduction of carbonyl and sulfonyl groups onto the pyrazole ring further expands the synthetic utility of this compound.
The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich heterocycles. Treatment of this compound with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) leads to the regioselective introduction of a carbaldehyde group at the C4 position, yielding this compound-4-carbaldehyde.
The introduction of a sulfonyl chloride group can be achieved through a two-step process. First, the pyrazole is sulfonated at the C4 position using chlorosulfonic acid. The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride. These sulfonyl chlorides are valuable precursors for the synthesis of sulfonamides and other sulfur-containing derivatives.
Green Chemistry Principles in the Synthesis of Pyrazole Derivatives
The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, several green approaches can be considered.
One key aspect is the use of solvent-free or "on-water" reaction conditions for the initial cyclocondensation step. These methods often lead to higher yields, shorter reaction times, and a significant reduction in volatile organic waste. Microwave-assisted synthesis has also emerged as a powerful tool, providing rapid and efficient heating, which can dramatically accelerate the rate of pyrazole formation.
Elucidation of Chemical Reactivity and Mechanistic Pathways
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the substitution pattern of the ring. For 1-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible, and thus the preferred site for electrophilic attack. This is because the transition state for attack at C4 is more stable than those for attack at C3 or C5, which would result in a positive charge on an already electron-deficient nitrogen atom. rrbdavc.org
In the case of 1-isobutyl-5-methyl-1H-pyrazole, the presence of the electron-donating isobutyl and methyl groups further enhances the electron density of the pyrazole ring, activating it towards electrophilic substitution. The primary site of substitution is expected to be the C4 position. Studies on similarly substituted pyrazoles, such as 1-substituted-3-methyl-5-hydroxypyrazoles, have shown that electrophilic substitution occurs exclusively at the C4 position of the pyrazole ring. researchgate.net
Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions on this compound would need to be empirically determined, but the directing effects of the substituents are well-established.
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 1-Isobutyl-5-methyl-4-nitro-1H-pyrazole |
| Bromination | Br₂/FeBr₃ | 4-Bromo-1-isobutyl-5-methyl-1H-pyrazole |
| Acylation | RCOCl/AlCl₃ | 4-Acyl-1-isobutyl-5-methyl-1H-pyrazole |
Nucleophilic Substitution and Addition Reactions
Nucleophilic attack on the pyrazole ring itself is generally difficult due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups or conversion to a pyrazolium (B1228807) salt can render the ring susceptible to nucleophilic substitution. For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely.
The carbon atoms C3 and C5 of the pyrazole ring are considered electrophilic positions. mdpi.com If a suitable leaving group, such as a halogen, is present at these positions, nucleophilic substitution can occur. For example, a halogenated derivative of this compound at the C3 or C5 position could react with various nucleophiles.
Nucleophilic addition reactions are not characteristic of the aromatic pyrazole ring but can occur on substituents attached to the ring.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Hiyama, Kumada) involving Halogenated Pyrazole Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. These reactions typically involve a halogenated pyrazole derivative as the electrophilic partner. Halogenation of this compound, as discussed in section 3.1, would likely yield the 4-bromo or 4-chloro derivative, which can then be used in various cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of a halogenated pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This would be a versatile method to introduce aryl, heteroaryl, or vinyl groups at the C4 position of this compound.
Stille Coupling: This involves the reaction of a halogenated pyrazole with an organotin reagent, also catalyzed by palladium.
Hiyama Coupling: This coupling reaction utilizes an organosilicon compound in the presence of a palladium catalyst and a fluoride (B91410) source.
Kumada Coupling: This reaction employs a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium.
Recent advancements have also demonstrated the utility of nickel-catalyzed cross-electrophile coupling of aryl chlorides with five-membered heterocycles like pyrazole. nih.gov Furthermore, transition-metal-catalyzed C-H functionalization of pyrazoles offers a direct route to coupled products without the need for pre-functionalization. nih.govrsc.org
A summary of potential cross-coupling reactions for a halogenated derivative of this compound is presented below.
| Coupling Reaction | Reagents | Catalyst System | Product Type |
| Suzuki | 4-Bromo-1-isobutyl-5-methyl-1H-pyrazole, Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1-isobutyl-5-methyl-1H-pyrazole |
| Stille | 4-Bromo-1-isobutyl-5-methyl-1H-pyrazole, Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 4-Aryl-1-isobutyl-5-methyl-1H-pyrazole |
| Kumada | 4-Chloro-1-isobutyl-5-methyl-1H-pyrazole, Ar-MgBr | Ni(dppp)Cl₂ | 4-Aryl-1-isobutyl-5-methyl-1H-pyrazole |
Rearrangement Reactions and Tautomerism Studies
For this compound, the potential for rearrangement and tautomerism is limited.
Tautomerism: Annular prototropic tautomerism, which is characteristic of N-unsubstituted pyrazoles, is not possible for this compound due to the presence of the isobutyl group on the N1 nitrogen. This substituent "fixes" the tautomeric form. Side-chain tautomerism could occur if a substituent with a mobile proton, such as a hydroxyl or amino group, were present on the ring. nih.gov For the parent compound , significant tautomerism is not expected. Studies on 1-substituted pyrazolones have shown that they exist predominantly as the 1H-pyrazol-3-ol or 1,2-dihydro-3H-pyrazol-3-one forms, but this is dependent on having an oxygen substituent. mdpi.comclockss.org
Rearrangement Reactions: Certain substituted pyrazoles can undergo rearrangement reactions under specific conditions, such as thermal or photochemical stimuli. For instance, the Dimroth rearrangement can occur in some N-substituted pyrazoles, leading to the migration of the N1-substituent. However, this is not a common reaction for simple alkyl-substituted pyrazoles under normal conditions.
Reactivity in Specific Organic Transformations (e.g., Reactions of Aldehydes and Ketones, Reactions of Amines)
Reactions of Aldehydes and Ketones: The pyrazole ring itself is generally unreactive towards aldehydes and ketones. However, if the pyrazole ring is functionalized with a reactive group, it can participate in reactions with carbonyl compounds. For example, if this compound were converted to a pyrazol-4-yl Grignard reagent, it could then react with aldehydes and ketones to form the corresponding alcohols.
A more relevant reaction involves the condensation of aldehydes with pyrazolones (which are tautomers of hydroxypyrazoles). While this compound is not a pyrazolone, this highlights a common reactivity pattern for functionalized pyrazoles. For instance, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one readily condenses with aromatic aldehydes at the C4 position. researchgate.net
Reactions of Amines: Direct reaction of this compound with amines is not a typical transformation. However, if the pyrazole were functionalized with a leaving group, it could undergo nucleophilic substitution by an amine.
More complex reactions involving aminopyrazole derivatives are well-documented. For example, 5-aminopyrazoles are key precursors in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines through condensation with various electrophiles. rsc.org If an amino group were introduced onto the this compound core, a wide range of subsequent transformations would become accessible.
Advanced Spectroscopic and Crystallographic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D-NMR, Solid-State NMR)
High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 1-isobutyl-5-methyl-1H-pyrazole, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals.
Expected ¹H NMR Signals: The ¹H NMR spectrum would show distinct signals for the isobutyl group, the methyl group, and the two protons on the pyrazole (B372694) ring.
Isobutyl Group: A doublet for the six equivalent methyl protons (-(CH₃)₂), a multiplet for the methine proton (-CH-), and a doublet for the methylene (B1212753) protons (-CH₂-N) attached to the pyrazole nitrogen.
5-Methyl Group: A singlet for the three protons of the methyl group attached to C5 of the pyrazole ring.
Pyrazole Ring Protons: Two doublets in the aromatic region, one for the proton at C3 and one for the proton at C4, with a characteristic coupling constant.
Expected ¹³C NMR Signals: The ¹³C NMR spectrum would show signals for all eight unique carbon atoms in the molecule. DEPT-135 and DEPT-90 experiments would aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons.
Isobutyl Group: Three distinct signals for the two methyl carbons, the methine carbon, and the methylene carbon.
5-Methyl Group: One signal for the methyl carbon.
Pyrazole Ring: Three signals for the C3, C4, and C5 carbons. The chemical shifts would be indicative of their position in the heterocyclic aromatic ring. researchgate.netcdnsciencepub.comchemicalbook.com
2D-NMR Spectroscopy:
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, for instance, confirming the connectivity within the isobutyl group and the coupling between the H3 and H4 protons of the pyrazole ring. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C spectra. rsc.orgoxinst.comresearchgate.net
Solid-State NMR: In the absence of a single crystal for X-ray diffraction, solid-state NMR (ssNMR) could provide information about the structure in the solid phase. It can be used to determine if multiple tautomers or conformations exist in the solid state and to study intermolecular packing effects. cdnsciencepub.com
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Expected Vibrational Bands:
C-H Stretching: Aromatic C-H stretching from the pyrazole ring would appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the isobutyl and methyl groups would be observed in the 3000-2850 cm⁻¹ region. sigmaaldrich.com
C=C and C=N Stretching: Vibrations from the pyrazole ring skeletal structure would be expected in the 1600-1400 cm⁻¹ region. sdsu.edu
C-H Bending: Aliphatic C-H bending vibrations for the methyl and methylene groups would appear in the 1470-1350 cm⁻¹ range.
Ring Vibrations: Pyrazole ring breathing and deformation modes would be present in the fingerprint region (< 1300 cm⁻¹).
A detailed analysis would require computational modeling (e.g., using Density Functional Theory, DFT) to assign the specific vibrational modes to the observed experimental peaks. chemicalbook.com
Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which helps in structural confirmation.
Expected Fragmentation Pathways: For this compound (Molecular Weight: 138.21 g/mol ), electron ionization (EI) would lead to a molecular ion (M⁺˙) at m/z 138. Subsequent fragmentation would likely involve:
Loss of an Isobutyl Radical: Cleavage of the N-C bond of the isobutyl group, leading to a fragment corresponding to the isobutyl cation [C₄H₉]⁺ at m/z 57.
Loss of a Propyl Radical: A common fragmentation pathway for isobutyl groups is the loss of a propyl radical (·CH(CH₃)₂) via a rearrangement, resulting in a prominent peak at M-43 (m/z 95).
Loss of Isobutylene (B52900): A McLafferty-type rearrangement could lead to the loss of isobutylene (C₄H₈), resulting in a fragment of 1-methyl-1H-pyrazole at m/z 82.
Ring Fragmentation: The pyrazole ring itself can fragment through the loss of stable neutral molecules like HCN (27 u) or N₂ (28 u). libretexts.orgresearchgate.net
Analysis of the isotopic pattern of the molecular ion peak would confirm the elemental composition (C₈H₁₄N₂).
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and torsion angles. For this compound, this analysis would reveal:
Pyrazole Ring Geometry: Confirmation of the planarity of the five-membered pyrazole ring.
Conformation: The orientation of the isobutyl group relative to the plane of the pyrazole ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice would be analyzed. Since there are no strong hydrogen bond donors, the packing would be dominated by weaker van der Waals forces and potentially C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron system of the pyrazole ring of a neighboring molecule. rsc.org
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The target compound, this compound, is not chiral and therefore would not exhibit a CD spectrum. This section would only become relevant if a chiral center were introduced into the molecule, for example, by substitution on the isobutyl chain, or if the molecule were part of a larger chiral complex. No literature on such relevant chiral derivatives was found during the search.
Computational and Theoretical Chemistry of 1 Isobutyl 5 Methyl 1h Pyrazole
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior that governs molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net This method is particularly effective for optimizing molecular geometries and predicting reactivity. For 1-isobutyl-5-methyl-1H-pyrazole, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to find the lowest energy structure. researchgate.net This process involves systematically adjusting the positions of the atoms until a geometry that corresponds to a minimum on the potential energy surface is located. The resulting optimized structure provides precise predictions of bond lengths, bond angles, and dihedral angles.
From the electronic structure calculated via DFT, key reactivity indicators can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's electronic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Representative Predicted Geometrical and Electronic Properties for this compound using DFT Note: This data is illustrative, based on typical results for substituted pyrazoles, and represents the type of information generated by DFT calculations.
| Parameter | Predicted Value |
|---|---|
| N1-N2 Bond Length | ~1.35 Å |
| N1-C5 Bond Length | ~1.36 Å |
| C5-C4 Bond Length | ~1.39 Å |
| C4-C3 Bond Length | ~1.41 Å |
| N2-C3 Bond Length | ~1.33 Å |
| N1-C(isobutyl) Bond Angle | ~125° |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +0.8 eV |
| HOMO-LUMO Gap | 7.3 eV |
Ab Initio Methods for High-Accuracy Electronic Properties
For situations demanding higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) theory are utilized. nih.gov Unlike DFT, these methods are derived directly from first principles without relying on empirically fitted parameters. While computationally more intensive, they can provide benchmark-quality results for energies and properties. nih.gov For this compound, these high-level calculations would be valuable for confirming the energetics of different conformers or for calculating highly accurate ionization potentials and electron affinities, serving to validate the more economical DFT results.
Conformational Analysis and Potential Energy Surface Mapping
The presence of the flexible isobutyl group introduces conformational isomerism in this compound. The molecule can adopt various spatial arrangements due to rotation around the single bonds, primarily the N1-C(isobutyl) bond and the C-C bonds within the isobutyl chain.
A conformational analysis would be performed by systematically rotating the key dihedral angles and calculating the energy at each step using a method like DFT. This process maps the potential energy surface (PES) of the molecule, revealing the low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them. Identifying the global minimum energy conformer is crucial as it represents the most populated structure at equilibrium. This information is vital for understanding how the molecule's shape influences its interactions and properties.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations provide a way to study this motion by solving Newton's equations of motion for the atoms over time. researchgate.net
An MD simulation of this compound, often placed in a simulated solvent box to mimic solution conditions, would reveal its dynamic behavior. These simulations can show how the isobutyl chain flexes and rotates at different temperatures, the stability of various conformations over time, and the nature of intermolecular interactions with surrounding solvent molecules. MD is particularly useful for exploring the conformational landscape and ensuring that the minima found through PES scans are indeed accessible under realistic conditions.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the 1H and 13C NMR spectra. These predicted shifts, when compared to experimental data, can help assign peaks and confirm the regiochemistry of the substitution on the pyrazole (B372694) ring. nih.govnih.gov
Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations determine the normal modes of vibration and their corresponding frequencies. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors to achieve better agreement. These predictions help in the assignment of complex experimental vibrational spectra.
Table 2: Representative Predicted Spectroscopic Data for this compound Note: This data is illustrative. NMR shifts are relative to a standard (e.g., TMS), and vibrational frequencies are typically scaled. Based on general data for substituted pyrazoles.
| Spectroscopy Type | Feature | Predicted Value |
|---|---|---|
| 1H NMR | H3 Proton | ~7.3 ppm |
| H4 Proton | ~6.0 ppm | |
| 5-Methyl Protons | ~2.2 ppm | |
| Isobutyl CH2 Protons | ~3.8 ppm | |
| 13C NMR | C3 Carbon | ~138 ppm |
| C4 Carbon | ~105 ppm | |
| C5 Carbon | ~148 ppm | |
| Isobutyl CH2 Carbon | ~55 ppm | |
| Vibrational Frequencies (IR) | Aromatic C-H Stretch | 3100-3150 cm-1 |
| Aliphatic C-H Stretch | 2870-2960 cm-1 | |
| Pyrazole Ring Stretch | 1450-1550 cm-1 |
Reaction Pathway Elucidation through Computational Transition State Analysis
Computational methods are instrumental in exploring the mechanisms of chemical reactions. For the synthesis of this compound, for instance, via the alkylation of 5-methylpyrazole, theoretical calculations can elucidate the reaction pathway.
This involves locating the transition state (TS) structure for the reaction—the highest energy point along the reaction coordinate. By calculating the energies of the reactants, the transition state, and the products, the activation energy (energy barrier) for the reaction can be determined. This allows for a comparison of different possible mechanistic pathways. For example, one could investigate whether the alkylation proceeds via an SN1 or SN2-type mechanism. Computational analysis can also explain the observed regioselectivity, i.e., why the isobutyl group attaches to the N1 position rather than the N2 position, by comparing the activation barriers for the two competing pathways. nih.govnih.govorganic-chemistry.org
Coordination Chemistry and Metal Complexation Studies
1-Isobutyl-5-methyl-1H-pyrazole as a Ligand in Transition Metal Complexes
The electronic properties of the pyrazole (B372694) ring are influenced by these substituents. The alkyl groups (isobutyl and methyl) are electron-donating, which increases the electron density on the pyrazole ring and enhances the Lewis basicity of the coordinating nitrogen atom. This enhanced basicity would suggest the formation of stable bonds with transition metal ions.
Synthesis and Characterization of Pyrazole-Metal Complexes
While specific synthetic procedures for complexes of this compound are not documented, general methods for the synthesis of pyrazole-metal complexes can be applied. A common approach involves the direct reaction of the pyrazole ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be crucial in isolating the desired complex.
Hypothetical Synthesis of a Cobalt(II) Complex:
A plausible synthesis could involve reacting this compound with a cobalt(II) salt, such as cobalt(II) chloride, in a solvent like ethanol (B145695) or acetonitrile. The resulting complex would likely be of the general formula [Co(this compound)nCl2], where 'n' would be determined by the steric constraints of the ligand.
Characterization of such a hypothetical complex would rely on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole ring, particularly the C=N and N-N stretching modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to elucidate the structure of the complex in solution. Coordination to a paramagnetic metal center like Co(II) would lead to significant broadening and shifting of the NMR signals.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.
Mass Spectrometry: To determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition.
Table 6.2.1: Anticipated Spectroscopic Data for a Hypothetical [Co(this compound)4Cl2] Complex
| Technique | Expected Observations |
| IR (cm-1) | Shift in pyrazole ring vibrations (e.g., C=N stretch) to higher or lower frequencies upon coordination. |
| 1H NMR | Signals would be significantly broadened and shifted from their positions in the free ligand due to the paramagnetic Co(II) center. |
| UV-Vis (nm) | d-d transitions characteristic of an octahedral Co(II) complex. |
| Mass Spec (m/z) | A peak corresponding to the molecular ion or fragments of the complex. |
Investigation of Ligand-Metal Bonding Interactions and Coordination Modes
The primary coordination mode for this compound is expected to be as a neutral monodentate ligand through its N2 nitrogen atom. The isobutyl and methyl groups are not anticipated to participate directly in coordination.
The nature of the ligand-metal bond would be a coordinate covalent bond, where the lone pair of electrons on the N2 nitrogen is donated to an empty orbital of the transition metal. The strength of this bond would be influenced by the Lewis acidity of the metal ion and the Lewis basicity of the pyrazole ligand. The electron-donating nature of the isobutyl and methyl groups would enhance the basicity of the pyrazole, leading to a relatively strong ligand-metal bond.
Computational methods, such as Density Functional Theory (DFT), could be employed to theoretically investigate the electronic structure and bonding within these hypothetical complexes. Such studies could provide insights into the molecular orbital interactions and the charge distribution within the molecule.
Catalytic Applications of Pyrazole-Metal Complexes
Metal complexes derived from pyrazole ligands have been explored for various catalytic applications, including oxidation, reduction, and cross-coupling reactions. The specific properties of the this compound ligand could offer unique advantages in certain catalytic processes.
The steric bulk provided by the isobutyl group could be beneficial in catalytic reactions where selectivity is important. By controlling the access of substrates to the metal center, the ligand could influence the regioselectivity or stereoselectivity of a reaction. The electron-donating nature of the alkyl substituents would also modulate the electronic properties of the metal center, which in turn can affect its catalytic activity.
For instance, a palladium complex of this compound could potentially be investigated as a catalyst in Suzuki or Heck cross-coupling reactions. The steric and electronic properties of the ligand could influence the efficiency and selectivity of these transformations.
Table 6.4.1: Potential Catalytic Applications for Metal Complexes of this compound
| Metal | Potential Reaction Type | Rationale |
| Palladium | Cross-coupling (e.g., Suzuki, Heck) | The ligand's steric and electronic properties can influence catalyst stability and selectivity. |
| Copper | Oxidation Reactions | The ligand could stabilize copper in various oxidation states, facilitating electron transfer processes. |
| Ruthenium | Hydrogenation/Transfer Hydrogenation | The ligand could be part of a catalyst system for the reduction of unsaturated compounds. |
Exploration of 1 Isobutyl 5 Methyl 1h Pyrazole in Advanced Materials Science
Utilization in Organic Electronic Materials
The inherent electronic characteristics of the pyrazole (B372694) ring make it a compelling component for organic electronic materials. Its ability to act as both an electron donor and acceptor, depending on the substituents, allows for the fine-tuning of electronic properties in resulting materials.
Luminescent Materials (e.g., Aggregation-Induced Emission, AIE)
Pyrazole derivatives have shown significant promise in the development of luminescent materials, particularly those exhibiting aggregation-induced emission (AIE). researchgate.net Unlike many traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ), AIE-active molecules show enhanced fluorescence in the aggregated or solid state. researchgate.netnih.gov This phenomenon is critical for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.net
Research into pyrazole-based donor-acceptor molecules has demonstrated their potential as AIE luminophores. For instance, synthesized pyrazole derivatives with different acceptor units have been shown to be AIE-active, with their photophysical properties being highly dependent on their molecular structure. researchgate.net While specific studies on 1-isobutyl-5-methyl-1H-pyrazole are not extensively documented in this context, the general principle suggests its potential as a building block for AIE-active materials. The restriction of intramolecular rotation in the aggregated state is a key mechanism for AIE, and the isobutyl and methyl groups on the pyrazole ring could play a role in modulating these intermolecular interactions. nih.gov
A study on trigonal fluorinated pyrazoles demonstrated solid-state fluorescence, with one derivative exhibiting AIE behavior in a mixed solvent system. researchgate.net This highlights the tunability of the luminescent properties of pyrazole-based systems through structural modification.
Table 1: Photophysical Properties of Representative Pyrazole-Based AIE-Active Compounds
| Compound | Solvent System | Emission Max (nm) | Quantum Yield (%) | Reference |
| Pyrazole-based donor-acceptor derivative (PYZ1) | THF/Water (90% water) | 580 | - | researchgate.net |
| Pyrazole-based donor-acceptor derivative (PYZ2) | THF/Water (90% water) | 595 | - | researchgate.net |
| Triazine-centered fluorinated pyrazole | DMF/Water | - | - | researchgate.net |
Note: Data for specific quantum yields were not always available in the referenced abstracts.
Organic Semiconductors and Conductors
The field of organic semiconductors is another area where pyrazole derivatives are being explored. The electrical properties of materials are crucial for their application in transistors and other electronic devices. ias.ac.in Research on N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide (B3024157) has provided insights into the dielectric and electrical properties of pyrazole-containing compounds. researchgate.net Impedance spectroscopy of this compound revealed that it acts as a good short-range proton conductor, with the conduction mechanism influenced by resistive grain boundaries. researchgate.net The dielectric constant was found to be temperature-dependent, indicating a polar dielectric nature. researchgate.net
While direct data on the semiconductor or conductor properties of materials solely based on this compound is limited, the study of related compounds suggests that the pyrazole core can be integrated into materials with tunable electrical characteristics. The ability to functionalize the pyrazole ring allows for the design of molecules with specific energy levels (HOMO/LUMO) suitable for semiconductor applications.
Integration into Polymer Science and Polymeric Materials as Building Blocks
The use of pyrazole derivatives as monomers or building blocks in polymer science is a growing area of interest. scirp.org The incorporation of the pyrazole moiety into polymer chains can impart desirable properties such as thermal stability, specific optical behavior, and bio-activity. ias.ac.in Polyamides and other polymers containing pyrazole have been synthesized and shown to possess advanced properties. ias.ac.in
For instance, new polymeric analogues containing pyrazole have been synthesized and their photoluminescence and sensing capabilities have been investigated. ias.ac.in The synthesis of polymers decorated with nitrogen-rich heterocycles like pyrazole is being explored for various applications due to their diverse biological and material properties. d-nb.info A study on the synthesis of novel (bis-)1,5-disubstituted-1H-tetrazole-decorated monomers and their subsequent polymerization via thiol-ene reactions highlights a pathway for creating functional polymers. d-nb.info Although this study does not use a pyrazole monomer, the methodology could be applicable.
The isobutyl and methyl groups on this compound can influence the solubility and processing of resulting polymers, making it a potentially valuable building block for creating new polymeric materials with tailored properties.
Role in Optical Materials
Beyond luminescence, pyrazole derivatives are also being investigated for their non-linear optical (NLO) properties. researchgate.netresearchgate.net NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Experimental and theoretical studies on pyrazoline derivatives have been conducted to determine their NLO parameters, such as the non-linear refractive index (η2), the non-linear absorption coefficient (β), and the third-order electronic susceptibility (χ(3)). researchgate.net
The conjugated π-electron system of the pyrazole ring contributes to its potential for exhibiting NLO properties. ias.ac.in Research on pyrazole nopinone (B1589484) derivatives has shown that these compounds emit strong blue fluorescence and can be used for detecting metal ions through fluorescence quenching. nih.gov This highlights the versatility of pyrazole-based materials in various optical applications.
Framework Materials (e.g., Covalent Organic Frameworks (COFs) precursors)
The structural versatility of pyrazole makes it an attractive building block for the construction of porous framework materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.net Pyrazolate-based MOFs have been shown to be robust and effective in applications such as gas capture and catalysis. researchgate.netacs.orgnih.gov For instance, a water-stable aluminum pyrazolate dicarboxylate MOF has demonstrated high efficiency and selectivity in capturing formaldehyde. researchgate.netnih.gov
Sensing and Detection Applications
Currently, there is a lack of specific research data and detailed findings in publicly accessible scientific literature regarding the direct application of this compound in the field of sensing and detection. While the broader class of pyrazole derivatives has been investigated for such purposes, information detailing the use of this specific compound in the development of sensors remains unavailable.
The versatility of the pyrazole scaffold has led to the development of various sensors based on related compounds. nih.govmdpi.com These sensors often operate on principles of fluorescence or colorimetric changes upon interaction with specific analytes. nih.govrsc.org For instance, different pyrazole derivatives have been engineered to act as "turn-on" or "turn-off" fluorescent sensors for a range of metal ions, including zinc (Zn²⁺), cadmium (Cd²⁺), iron (Fe³⁺), and aluminum (Al³⁺). nih.govrsc.orgnih.govrsc.org The sensing mechanism in these cases can be attributed to processes like photoinduced electron transfer (PET), where the binding of an analyte alters the electronic properties of the pyrazole-based molecule, leading to a change in its fluorescence. mdpi.com
Furthermore, the ability to functionalize the pyrazole ring at various positions allows for the tuning of selectivity and sensitivity towards specific target molecules, which can include anions and biological macromolecules. nih.govacs.orgnih.gov However, without specific studies on this compound, its potential capabilities in these areas remain purely speculative. The isobutyl and methyl groups on the pyrazole ring would influence its electronic and steric properties, but the precise impact on its sensing and detection performance has not been documented.
Future Directions and Emerging Research Avenues for 1 Isobutyl 5 Methyl 1h Pyrazole
Development of Novel Synthetic Strategies
While classical methods for pyrazole (B372694) synthesis are well-established, the focus is shifting towards more efficient, economical, and versatile strategies. Future research on 1-isobutyl-5-methyl-1H-pyrazole is likely to incorporate advanced synthetic concepts that offer improvements in yield, purity, and operational simplicity.
One promising area is the adoption of multicomponent reactions (MCRs) . MCRs, where multiple starting materials react in a single step to form a product containing substantial portions of all reactants, are gaining popularity for synthesizing pyrazole derivatives. mdpi.com These reactions are prized for their efficiency and atom economy. mdpi.com Another key direction is the use of novel catalytic systems. For instance, iron-catalyzed tandem reactions have been developed for the synthesis of tri-substituted pyrazoles from biomass-derived alcohols, offering a sustainable and cost-effective alternative to methods relying on precious metals. rsc.orgrsc.org
Furthermore, techniques like microwave-assisted organic synthesis (MAOS) are being explored to dramatically reduce reaction times and, in some cases, improve yields for pyrazole synthesis. researchgate.netnih.govfrontiersin.org These methods often align with green chemistry principles by minimizing energy consumption and sometimes enabling solvent-free conditions. researchgate.netnih.gov The development of one-pot syntheses, where sequential reactions are carried out in a single reactor, also represents a significant step forward, simplifying procedures and reducing waste. researchgate.netnih.govnih.gov
| Synthetic Strategy | Description | Potential Advantages for this compound |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form the final product. mdpi.com | Increased efficiency, reduced waste, simplified purification, higher atom economy. mdpi.com |
| Iron-Catalyzed Synthesis | Utilizes inexpensive and abundant iron catalysts for C-C and C-N bond formation, often using sustainable feedstocks like alcohols. rsc.orgrsc.org | Lower cost, reduced toxicity compared to noble metal catalysts, environmentally friendly. rsc.orgrsc.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation to heat reactions, often leading to rapid reaction rates. researchgate.netnih.gov | Drastically reduced reaction times, increased yields, potential for solvent-free conditions. researchgate.netnih.gov |
| One-Pot Synthesis | Multiple consecutive reactions are performed in the same reactor, avoiding isolation of intermediates. researchgate.netnih.gov | Improved operational simplicity, time and resource savings, reduced solvent use. researchgate.netnih.gov |
Advanced Applications in Interdisciplinary Fields
The unique structural features of the pyrazole scaffold have made its derivatives valuable in numerous fields, particularly in medicine and agriculture. nih.govroyal-chem.comnih.gov Future research will likely investigate whether the specific substitutions on this compound can be leveraged for specialized, high-value applications.
In medicinal chemistry , pyrazole derivatives are core components of drugs with anti-inflammatory, anticancer, and anticonvulsant properties. royal-chem.comnih.gov Research could focus on screening this compound and its analogues for activity against a range of biological targets, such as specific kinases or receptors implicated in cancer or neurological disorders. nih.govmdpi.com The isobutyl and methyl groups may influence the compound's lipophilicity and steric profile, potentially leading to unique interactions with biological macromolecules.
In agrochemicals , pyrazoles are used in pesticides and herbicides. royal-chem.com The compound pyraclostrobin (B128455) is a notable example used to control fungal diseases on crops. royal-chem.com Future studies could assess the potential of this compound as a lead structure for developing new, more selective, and effective agents for crop protection.
The field of materials science offers another frontier. Pyrazole derivatives are being investigated for use in dyes, conductive polymers, and photovoltaic materials. royal-chem.com The electronic properties of the pyrazole ring, modulated by its substituents, could make this compound a candidate for incorporation into novel organic electronic materials. rsc.org
| Interdisciplinary Field | Current Role of Pyrazole Derivatives | Potential Future Research for this compound |
| Medicinal Chemistry | Core scaffold in drugs for inflammation, cancer, obesity, and neurological disorders. nih.gov | Screening for novel therapeutic activities; structure-activity relationship studies to optimize biological efficacy. nih.govmdpi.com |
| Agrochemicals | Active ingredients in fungicides and herbicides for crop protection. royal-chem.com | Evaluation as a potential pesticide or herbicide, possibly with a novel mode of action. |
| Materials Science | Used in the development of dyes, plastics, conductive polymers, and materials for solar energy. royal-chem.com | Investigation of its optical and electronic properties for applications in organic electronics or as a ligand in coordination polymers. rsc.org |
Green and Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact. frontiersin.orgnih.gov Future development of this compound will undoubtedly be influenced by these initiatives. Research is actively pursuing eco-friendly synthetic routes for pyrazoles that minimize or eliminate hazardous substances. nih.gov
Key strategies include the use of green solvents like water or ionic liquids, or conducting reactions under solvent-free conditions . frontiersin.orgresearchgate.netrsc.org Techniques such as grinding or ball milling can facilitate solventless reactions, reducing waste and simplifying product work-up. rsc.orgresearchgate.net
Biocatalysis , the use of enzymes to catalyze chemical reactions, presents another powerful green approach. frontiersin.org Enzymes can offer high selectivity under mild conditions. Recently, immobilized lipases have been used for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles in a one-pot system. acs.org Applying such biocatalytic methods to the synthesis of this compound could offer a highly sustainable manufacturing process.
Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. rsc.org Developing synthetic pathways that start from biomass-derived materials, such as alcohols, instead of petroleum-based precursors, is a major goal for the sustainable production of pyrazole compounds. rsc.orgrsc.org
| Green Initiative | Description | Relevance to this compound Synthesis |
| Alternative Solvents/Solvent-Free Reactions | Replacing hazardous organic solvents with water, or eliminating solvents entirely through techniques like grinding or microwave irradiation. researchgate.netresearchgate.netrsc.org | Reduces volatile organic compound (VOC) emissions, simplifies purification, and lowers environmental impact. nih.govresearchgate.net |
| Biocatalysis | Employing enzymes as catalysts to perform specific chemical transformations under mild conditions. frontiersin.orgacs.org | Offers high chemo- and regioselectivity, reduces byproducts, and operates in environmentally benign aqueous systems. |
| Renewable Feedstocks | Utilizing starting materials derived from biomass (e.g., alcohols) instead of fossil fuels. rsc.orgrsc.org | Creates a more sustainable production lifecycle, reducing dependence on non-renewable resources. |
| Catalyst-Free Approaches | Designing reactions that proceed efficiently without the need for a catalyst, often under mild conditions like room temperature. nih.gov | Simplifies the reaction setup, avoids contamination of the product with catalyst residues, and can reduce costs. |
Theoretical Predictions Guiding Experimental Research
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing researchers to predict molecular properties and guide experimental work. researchgate.net For this compound, theoretical studies can accelerate the discovery of new applications and optimize its properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a key computational method. By analyzing a series of related compounds, QSAR models can be developed to predict the biological activity of new, unsynthesized molecules. researchgate.netnih.gov This allows chemists to prioritize the synthesis of compounds, like derivatives of this compound, that are predicted to be most active. nih.gov
Molecular docking simulations can predict how a molecule like this compound might bind to a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov These insights can help elucidate its mechanism of action and guide the design of more potent and selective analogues. nih.gov
Density Functional Theory (DFT) calculations can predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. nih.govresearchgate.net This information is valuable not only for understanding the fundamental chemistry of the compound but also for predicting its suitability for applications in materials science, such as in organic electronics.
| Computational Method | Application in Pyrazole Research | Potential to Guide Research on this compound |
| QSAR (Quantitative Structure-Activity Relationship) | Developing models to predict the anticancer or other biological activities of pyrazole derivatives based on their chemical structure. researchgate.netnih.gov | Predict the potential therapeutic efficacy of novel derivatives, prioritizing synthetic targets. |
| Molecular Docking | Simulating the binding of pyrazole compounds to the active sites of proteins to understand binding affinity and interactions. researchgate.netnih.gov | Identify potential biological targets and guide the rational design of more potent analogues. |
| DFT (Density Functional Theory) | Calculating electronic properties, molecular orbitals (HOMO/LUMO), and reactivity to understand stability and potential for chemical reactions. nih.gov | Predict reactivity, spectroscopic properties, and suitability for materials science applications. |
| ADMET Prediction | In silico evaluation of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. nih.govnih.gov | Assess the "drug-likeness" of this compound early in the research process, saving time and resources. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-isobutyl-5-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. For example, analogous pyrazoles are synthesized via refluxing substituted hydrazines with ethyl acetoacetate in ethanol, catalyzed by acetic acid . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants significantly impact yield and purity. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance from the isobutyl group and regioselectivity of the pyrazole ring formation.
Q. How is the structural elucidation of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify substituent positions (e.g., methyl at C5 and isobutyl at N1) through characteristic splitting patterns and chemical shifts .
- FTIR : Stretching frequencies for C=N (~1600 cm) and N-H (~3400 cm) confirm pyrazole ring formation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation pathways consistent with the proposed structure .
Q. What in vitro assays are used for preliminary biological screening of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or cyclooxygenase (COX) isoforms, with IC comparisons to reference inhibitors (e.g., celecoxib for COX-2) .
Advanced Research Questions
Q. How do steric and electronic effects of the isobutyl and methyl substituents influence the compound’s reactivity and biological activity?
- Methodological Answer : Computational studies (e.g., DFT calculations) assess electronic effects via frontier molecular orbitals (HOMO/LUMO) and steric maps using software like Gaussian or Schrodinger Suite. For instance:
- The electron-donating methyl group at C5 may enhance nucleophilic aromatic substitution reactivity.
- The bulky isobutyl group at N1 could restrict binding to enzyme active sites, as observed in molecular docking studies of analogous pyrazoles with COX-2 . Experimental validation involves synthesizing derivatives with substituent variations (e.g., replacing isobutyl with smaller alkyl groups) and comparing activity profiles .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:
- Standardized Protocols : Adopt OECD guidelines for reproducibility.
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends .
- Orthogonal Assays : Validate results with alternative methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for therapeutic applications?
- Methodological Answer :
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanocrystals .
- Metabolic Stability : Liver microsome assays identify metabolic hotspots (e.g., CYP450-mediated oxidation). Substituent modifications (e.g., fluorination at metabolically labile sites) improve half-life .
- ADME Profiling : Use Caco-2 cell monolayers for permeability and PAMPA for blood-brain barrier penetration predictions .
Methodological Design and Theoretical Frameworks
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Scaffold Diversification : Introduce substituents at C3, C4, or N1 while keeping the core pyrazole intact.
- QSAR Modeling : Use cheminformatics tools (e.g., MOE, RDKit) to correlate descriptors (logP, polar surface area) with activity .
- Free-Wilson vs. Hansch Analysis : Compare additive substituent contributions (Free-Wilson) vs. physicochemical parameter correlations (Hansch) .
Q. What computational tools are recommended for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to simulate interactions with COX-2 or kinase targets .
- MD Simulations : GROMACS or AMBER for assessing binding stability over time (≥100 ns trajectories) .
- Pharmacophore Mapping : Phase (Schrödinger) to identify critical interaction features (e.g., hydrogen bond acceptors near the methyl group) .
Data Presentation Guidelines
-
Tabulated Data Example :
Derivative Substituent (R) IC (COX-2, μM) LogP Parent Isobutyl 0.45 ± 0.02 2.8 Analog 1 Ethyl 1.20 ± 0.10 2.1 Analog 2 Cyclopropyl 0.78 ± 0.05 2.5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
